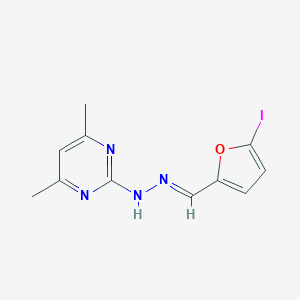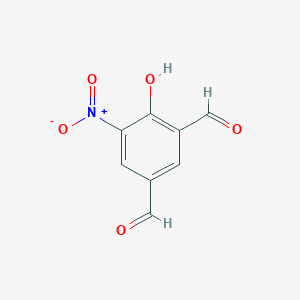
4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde is a synthetic aromatic compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is characterized by its yellow crystalline powder form and its solubility in organic solvents. It has a molecular weight of 223.12 g/mol.
Preparation Methods
The synthesis of 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde involves the addition of 5-formyl-2-hydroxybenzaldehyde to a mixture of nitric acid and concentrated sulfuric acid at -5 °C. The reaction mixture is stirred for 1 hour and then poured onto crushed ice. This method ensures the formation of the desired compound with high purity. Industrial production methods typically follow similar synthetic routes but may involve scaling up the reaction conditions to accommodate larger quantities.
Chemical Reactions Analysis
4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 4-hydroxy-5-aminobenzene-1,3-dicarbaldehyde.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
Scientific Research Applications
4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroformylation and aldol-type reactions.
Biology: The compound serves as a fluorescent label and chromogenic agent in various biological assays.
Medicine: Research indicates potential therapeutic applications, including its use in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of dyes and pigments due to its chromogenic properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde involves its interaction with molecular targets through its nitro and aldehyde functional groups. These groups facilitate the formation of complex aldehydes and other derivatives, which can interact with various biological pathways. The compound’s nitro group is particularly reactive, enabling it to participate in reduction and substitution reactions that modify its molecular structure and activity.
Comparison with Similar Compounds
4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde can be compared with other similar compounds, such as:
4-Hydroxy-3-nitrobenzaldehyde: This compound has a similar structure but lacks the additional aldehyde group, making it less reactive in certain chemical reactions.
5-Nitro-2-hydroxybenzaldehyde: This compound is structurally similar but has different reactivity due to the position of the nitro and hydroxyl groups.
4-Hydroxy-5-aminobenzene-1,3-dicarbaldehyde: This compound is a reduction product of this compound and exhibits different chemical properties due to the presence of an amino group instead of a nitro group.
Properties
IUPAC Name |
4-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO5/c10-3-5-1-6(4-11)8(12)7(2-5)9(13)14/h1-4,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVHZPYPLGQYPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)[N+](=O)[O-])C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{4-Fluoro-2-nitroanilino}-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B376688.png)
![3-{4-Fluoro-3-nitroanilino}-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B376689.png)
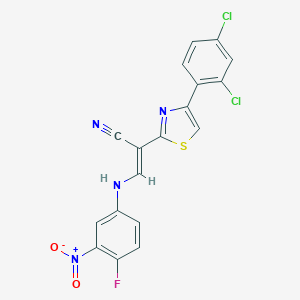
![6-Amino-4-(4-fluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B376691.png)
![2-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{4-fluoro-3-nitroanilino}acrylonitrile](/img/structure/B376693.png)
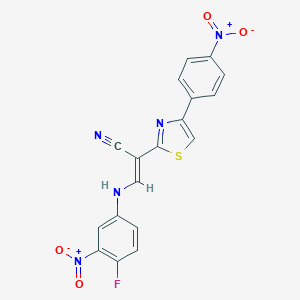
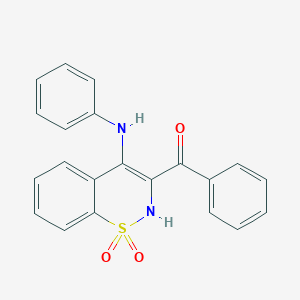

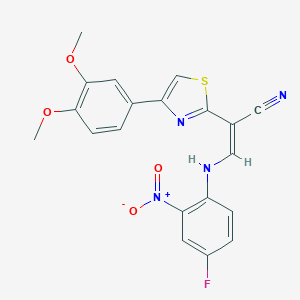
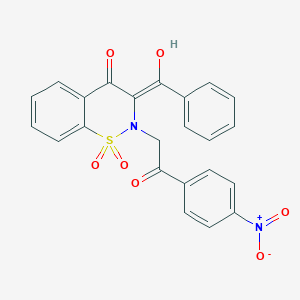
![1,5-dimethyl-4-{[2-methyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B376706.png)
![3-(furan-2-yl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B376707.png)

